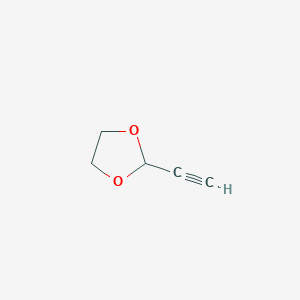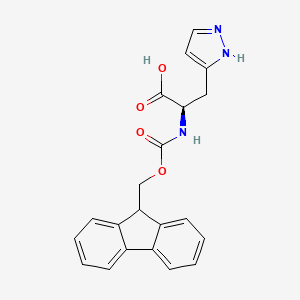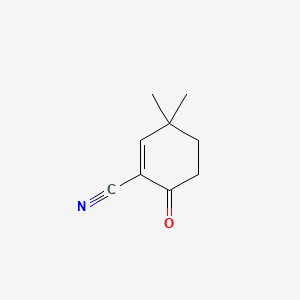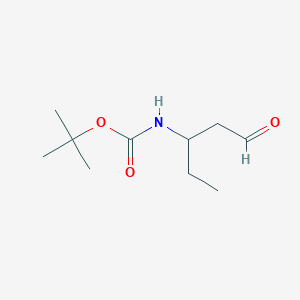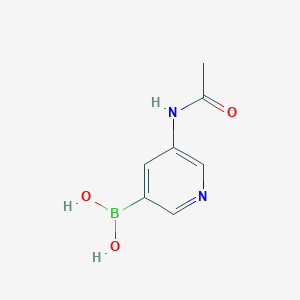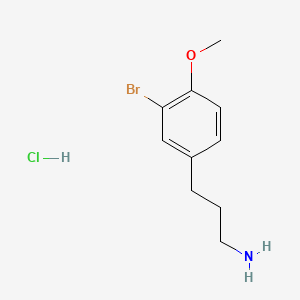
3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride is an organic compound with a molecular formula of C10H14BrNO·HCl. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propan-1-amine chain. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride typically involves multiple steps. One common method starts with the bromination of 4-methoxyacetophenone to yield 3-bromo-4-methoxyacetophenone. This intermediate is then subjected to a reductive amination process using propan-1-amine under catalytic hydrogenation conditions to form the desired amine. The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of azides or thioethers.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in binding affinity and selectivity. The compound may modulate signaling pathways by acting as an agonist or antagonist, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Bromo-4-methoxyphenyl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
3-(4-Methoxyphenyl)propan-1-amine: Lacks the bromine atom.
3-Bromopropylamine: Contains a bromine atom but lacks the methoxyphenyl group.
Uniqueness
3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride is unique due to the combination of the bromine and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications.
Propriétés
Formule moléculaire |
C10H15BrClNO |
|---|---|
Poids moléculaire |
280.59 g/mol |
Nom IUPAC |
3-(3-bromo-4-methoxyphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-13-10-5-4-8(3-2-6-12)7-9(10)11;/h4-5,7H,2-3,6,12H2,1H3;1H |
Clé InChI |
BFSIMCRWZBYBKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCCN)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


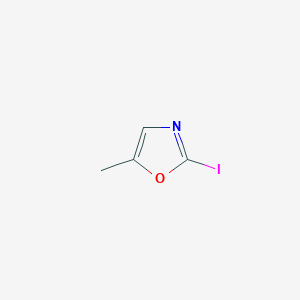
![2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13464299.png)
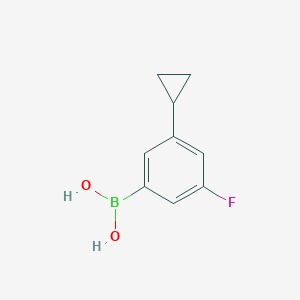

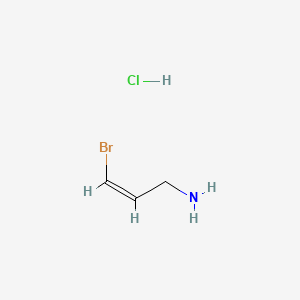
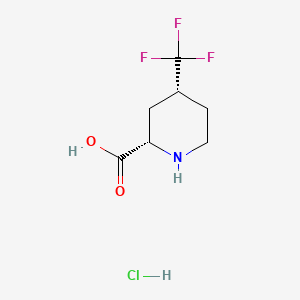
![3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13464344.png)
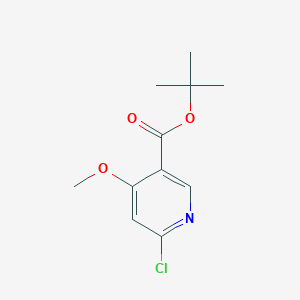
![rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13464354.png)
